Cas no 29141-71-7 (Propanediamide,2,2-diethyl-)
Propanediamide,2,2-diethyl- structure
Product Name:Propanediamide,2,2-diethyl-
Numero CAS:29141-71-7
MF:C7H14N2O2
MW:158.198261737823
CID:285762
PubChem ID:299199
Update Time:2025-04-19
Propanediamide,2,2-diethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanediamide,2,2-diethyl-
- 2,2-Diethylmalonamide
- 2,2-Diethylmalonsaeurediamid
- 2661 L
- AC1L6U9B
- CTK8I0439
- Diaethylmalonamid
- Diaethyl-malonsaeure-diamid
- diethyl-malonic acid diamide
- Diethylmalonsaeure-diamid
- Diethyl-malonsaeure-diamid
- Malonamide, 2,2-diethyl-
- NIOSH
- NSC171668
- ON9155000
- 2,2-diethylpropanediamide
- SCHEMBL8604884
- DTXSID40305783
- NIOSH/ON9155000
- ON91550000
- Diathylmalonamid
- SCHEMBL3084004
- Propanediamide, 2,2-diethyl-
- NSC-171668
- 29141-71-7
-
- Inchi: 1S/C7H14N2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3,(H2,8,10)(H2,9,11)
- Chiave InChI: IYZYMNZTUFOYHR-UHFFFAOYSA-N
- Sorrisi: O=C(C(C(N)=O)(CC)CC)N
Proprietà calcolate
- Massa esatta: 158.10562
- Massa monoisotopica: 158.105527694g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 4
- Complessità: 157
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.2
- Superficie polare topologica: 86.2Ų
Proprietà sperimentali
- PSA: 86.18
Propanediamide,2,2-diethyl- Letteratura correlata
-
1. Biosynthesis of porphyrins and related macrocycles. Part 30. Synthesis of the macrocycle of the spiro system proposed as an intermediate generated by cosynthetaseW. Marshall Stark,Mark G. Baker,Finian J. Leeper,Paul R. Raithby,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1988 1187
29141-71-7 (Propanediamide,2,2-diethyl-) Prodotti correlati
- 33582-68-2(1,1-Cyclobutanedicarboxamide)
- 1021950-26-4(Tyrosine kinase inhibitor)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso